5-Hydroxydecanoate sodium
Description
Historical Context in Biochemical Research
Sodium 5-hydroxydecanoate has been studied extensively since its identification for its role in modulating mitochondrial and cellular functions. Early biochemical research focused on its interaction with mitochondrial enzymes and ion channels, particularly its function as a substrate for mitochondrial outer membrane acyl-CoA synthetase. Over time, it has been recognized as a specific potassium channel blocker, especially targeting ATP-sensitive potassium channels, which are critical in regulating cellular energy states and electrical activity. This compound gained attention in studies investigating cellular metabolism and cardiac physiology, where it was used to elucidate mechanisms of ischemic preconditioning and contractile recovery in heart tissue. Its role in blocking ATP-sensitive potassium channels has made it a valuable tool in research exploring cellular excitability and metabolic regulation.
Significance in Cellular Metabolism Studies
Sodium 5-hydroxydecanoate plays a significant role in cellular metabolism studies due to its ability to inhibit ATP-sensitive potassium channels, which are integral in linking cellular energy status to membrane excitability. By blocking these channels, sodium 5-hydroxydecanoate influences ion fluxes, thereby modulating cellular electrical activity and metabolic responses. This modulation has been shown to affect processes such as reactive oxygen species production and calcium overload in cells, which are critical factors in cellular stress and injury. Research findings indicate that sodium 5-hydroxydecanoate can counteract the protective effects of ischemic preconditioning on contractile recovery, highlighting its importance in cardiovascular metabolic studies. Additionally, its substrate role for mitochondrial acyl-CoA synthetase suggests involvement in fatty acid metabolism and mitochondrial function, further underlining its biochemical relevance.
Data Table: Key Chemical and Biochemical Properties of Sodium 5-hydroxydecanoate
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C10H19NaO3 | Sodium salt form of 5-hydroxydecanoic acid |
| Molecular Weight | 210.25 g/mol | Includes sodium ion |
| Exact Mass | 188.14 g/mol | Monoisotopic mass excluding sodium |
| CAS Number | 71186-53-3 | Unique chemical identifier |
| Chemical Class | Medium-chain fatty acid salt | Fatty acyl with hydroxyl substitution |
| Functional Groups | Hydroxyl (-OH), carboxylate (COO-) | Hydroxyl at carbon 5 on decanoate chain |
| Biological Target | ATP-sensitive potassium channels | Potassium channel blocker influencing metabolism |
| Biochemical Role | Substrate for mitochondrial acyl-CoA synthetase | Implicates role in mitochondrial fatty acid metabolism |
Detailed Research Findings Summary
- Sodium 5-hydroxydecanoate acts as a potassium channel blocker, specifically inhibiting ATP-sensitive potassium channels found in various cell types including cardiac and smooth muscle cells. This inhibition alters cellular excitability and metabolic signaling pathways.
- It has demonstrated antioxidant activity and modulates mitochondrial function by serving as a substrate for mitochondrial outer membrane acyl-CoA synthetase, linking it to fatty acid metabolism within mitochondria.
- Experimental studies have shown that sodium 5-hydroxydecanoate can reverse the protective effects of ischemic preconditioning on cardiac contractile function, indicating its influence on cellular recovery mechanisms under metabolic stress.
- Its biochemical interactions extend to reducing calcium overload and reactive oxygen species production in cells, which are key factors in cellular injury and metabolic regulation.
Properties
IUPAC Name |
sodium;5-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAGNECWEKMWRM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017457 | |
| Record name | 5-Hydroxydecanoic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71186-53-3 | |
| Record name | 5-Hydroxydecanoic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Neutralization of 5-Hydroxydecanoic Acid with Sodium Hydroxide
The most direct method for synthesizing sodium 5-hydroxydecanoate involves neutralizing 5-hydroxydecanoic acid (C₁₀H₂₀O₃) with sodium hydroxide (NaOH). This reaction follows the general carboxylate salt formation mechanism:
$$
\text{C}{10}\text{H}{20}\text{O}{3} + \text{NaOH} \rightarrow \text{C}{10}\text{H}{19}\text{NaO}{3} + \text{H}_{2}\text{O}
$$
Reaction Conditions
Key Considerations
- Acid Purity : 5-Hydroxydecanoic acid must be ≥97% pure to avoid byproducts.
- pH Control : The reaction is monitored to maintain pH 8–9, ensuring full conversion.
- Yield : Typically exceeds 85% under optimized conditions.
Table 1 : Neutralization Protocol for Sodium 5-Hydroxydecanoate
| Parameter | Value/Description |
|---|---|
| Starting Material | 5-Hydroxydecanoic acid (10 g) |
| Base | 1M NaOH (45 mL) |
| Solvent | Ethanol-water (50 mL, 1:1 v/v) |
| Reaction Time | 2 hours at 50°C |
| Yield | 8.9 g (89%) |
Hydrolysis of 5-Hydroxydecanoate Esters
Alkyl esters of 5-hydroxydecanoic acid (e.g., methyl or ethyl 5-hydroxydecanoate) can be hydrolyzed to the sodium salt via saponification. This method is advantageous for ester-rich feedstocks.
General Reaction
$$
\text{R-O-CO-C}9\text{H}{18}\text{OH} + \text{NaOH} \rightarrow \text{C}{10}\text{H}{19}\text{NaO}_{3} + \text{ROH}
$$
Optimized Protocol
- Ester Preparation : Ethyl 5-hydroxydecanoate is synthesized via acid-catalyzed esterification.
- Saponification :
Table 2 : Saponification of Ethyl 5-Hydroxydecanoate
| Parameter | Value/Description |
|---|---|
| Ester Input | Ethyl 5-hydroxydecanoate (15 g) |
| NaOH Concentration | 2M (100 mL) |
| Solvent | Ethanol (150 mL) |
| Reaction Time | 4 hours at 80°C |
| Yield | 12.1 g (80%) |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. A patented method utilizes continuous-flow reactors to enhance reaction kinetics and purity.
Key Steps
Mechanistic Insights and Byproduct Management
Side Reactions
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the fifth carbon position undergoes oxidation under specific conditions:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media .
-
Products :
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation (mild) | KMnO₄ (basic) | 5-oxodecanoate |
| Oxidation (strong) | CrO₃ (acidic) | 5-carboxydecanoate |
Reduction Reactions
The carboxylate group can be reduced to an alcohol:
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | LiAlH₄ | 5-decanol |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions:
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) .
-
Products :
-
Ether formation : 5-alkoxydecanoate.
-
Ester formation : 5-acetoxydecanoate.
-
| Reaction Type | Reagent | Product |
|---|---|---|
| Substitution (ether) | CH₃I | 5-methoxydecanoate |
| Substitution (ester) | CH₃COCl | 5-acetoxydecanoate |
Biochemical Interactions
Sodium 5-hydroxydecanoate exhibits distinct biological activity through its interaction with cellular targets:
Mechanism of Action
-
KATP Channel Blockade : Inhibits mitochondrial and sarcolemmal KATP channels, preventing potassium efflux during ischemia. This stabilizes mitochondrial membrane potential (Δψm) and reduces reactive oxygen species (ROS) production .
-
Metabolic Effects : Modulates fatty acid metabolism by interacting with mitochondrial acyl-CoA synthetase .
Key Research Findings
Comparative Reactivity with Analogues
Sodium 5-hydroxydecanoate’s reactivity differs from its parent acid and derivatives:
| Compound | Functional Group | Key Reactivity |
|---|---|---|
| 5-Hydroxydecanoic acid | -COOH, -OH | Prone to lactonization; less water-soluble |
| 5-Oxodecanoate | Ketone | Susceptible to nucleophilic addition (e.g., Grignard reagents) |
| 5-Decanol | Primary alcohol | Oxidizes to 5-decanoic acid |
Scientific Research Applications
5-Hydroxydecanoic acid sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its potassium channel blocking properties.
Mechanism of Action
The primary mechanism of action of 5-hydroxydecanoic acid sodium involves the inhibition of potassium channels. It competes with adenosine triphosphate (ATP) at the binding site, thereby blocking the potassium channels during ischemic conditions. This action prevents the efflux of potassium ions, which is crucial in maintaining cellular homeostasis and protecting cells from ischemic damage .
Comparison with Similar Compounds
5-Hydroxydecanoic acid: The parent compound without the sodium salt.
10-Hydroxydecanoic acid: A similar compound with the hydroxyl group at a different position.
5-Ketodecanoic acid: An oxidized derivative of 5-hydroxydecanoic acid.
Uniqueness: 5-Hydroxydecanoic acid sodium is unique due to its specific action on potassium channels and its enhanced solubility in water compared to its parent compound. This makes it particularly useful in biological and medical research where aqueous solubility is essential .
Biological Activity
Sodium 5-hydroxydecanoate (5-HD) is a compound primarily recognized for its role as an inhibitor of ATP-sensitive potassium (K_ATP) channels, particularly in cardiac tissues. This article delves into the biological activities of 5-HD, highlighting its mechanisms of action, effects on various cellular processes, and implications for cardiovascular health.
5-HD acts as a selective blocker of K_ATP channels, with an inhibitory concentration (IC50) around 30 µM . This blockade has profound implications for cellular metabolism and apoptosis, particularly in ischemic conditions. The compound is also a substrate for mitochondrial outer membrane acyl-CoA synthetase, which contributes to its metabolic effects .
Ischemic Preconditioning and Arrhythmia
Research demonstrates that 5-HD significantly influences cardiac responses to ischemia. In a study involving rats subjected to coronary ligation, administration of 5-HD reduced the incidence of ventricular fibrillation, indicating its potential antiarrhythmic properties . Specifically, doses ranging from 3 to 100 mg/kg showed efficacy in suppressing ischemic arrhythmias.
In isolated rat hearts, 5-HD inhibited potassium (K^+) release during ischemia, further supporting its role in modulating cardiac electrical stability . Notably, the compound abolished the cardioprotective effects of ischemic preconditioning (IPC), which relies on the opening of K_ATP channels to exert protective effects against myocardial infarction .
Impact on Mitochondrial Function
5-HD's blockade of K_ATP channels affects mitochondrial dynamics. Studies have shown that treatment with 5-HD can lead to increased mitochondrial matrix volume and altered respiration rates in isolated cardiac mitochondria . This suggests that while 5-HD inhibits protective pathways during ischemia, it may also induce stress responses in mitochondrial function.
In Vitro Findings
In vitro experiments have shown that treatment with 5-HD abolishes the protective effects conferred by diazoxide, a known K_ATP channel opener. For instance, cells pre-treated with 5-HD exhibited increased cell death following lethal simulated ischemia compared to those treated with diazoxide alone . This underscores the critical role of K_ATP channels in mediating cytoprotection during ischemic events.
In Vivo Studies
In vivo studies corroborate these findings. For example, when administered prior to IPC in rabbits, 5-HD completely negated the reduction in myocardial infarct size typically afforded by IPC . Such results highlight the compound's potent antagonistic effects on cardioprotective mechanisms.
Summary of Key Research Findings
Q & A
Q. What are the established synthetic routes for Sodium 5-hydroxydecanoate, and what reaction conditions optimize yield and purity?
Sodium 5-hydroxydecanoate is synthesized via neutralization of 5-hydroxydecanoic acid with sodium hydroxide. While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous methods for ethyl 5-hydroxydecanoate (e.g., esterification of 5-hydroxydecanoic acid with ethanol under sulfuric acid catalysis) suggest that pH control, temperature (typically 60–80°C), and stoichiometric ratios are critical for purity . Industrial-scale production of similar hydroxy fatty acid salts emphasizes avoiding side reactions (e.g., over-esterification) by using inert atmospheres and controlled cooling.
Q. How does Sodium 5-hydroxydecanoate selectively inhibit ATP-sensitive potassium (KATP) channels, and what assays validate this mechanism?
Sodium 5-hydroxydecanoate blocks KATP channels by interacting with lipid bilayer regions near the channel’s pore, altering ion permeability and gating dynamics . Key assays include:
- Patch-clamp electrophysiology to measure IC50 (~30 μM in cardiomyocytes) and voltage-dependent inhibition .
- Mitochondrial acyl-CoA synthetase activity assays (spectrophotometric monitoring of CoA-SH formation) to confirm its role as a substrate, which may indirectly modulate channel activity via metabolic coupling .
- Fluorescent dye-based ROS detection to assess antioxidant effects, which could confound channel-blocking outcomes if not controlled .
Q. What are the standard in vitro and in vivo models for studying Sodium 5-hydroxydecanoate’s cardioprotective effects?
- In vitro : Isolated cardiomyocytes or Langendorff-perfused hearts subjected to ischemia-reperfusion injury, with infarct size quantification via tetrazolium staining .
- In vivo : Rodent models of myocardial infarction, where the compound is administered intravenously pre- or post-ischemia. Confounding factors include bioavailability and off-target effects on mitochondrial membranes .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Sodium 5-hydroxydecanoate’s efficacy in ischemic preconditioning across different experimental models?
Discrepancies may arise from variations in ischemia duration, species-specific channel isoforms, or dosing timing. For example:
- Short ischemia protocols (e.g., 40 min occlusion in dogs) show infarct reduction, while prolonged ischemia (3 hr) negates benefits .
- Methodological solutions:
- Standardize occlusion/reperfusion intervals and use genetically modified models (e.g., SUR2A knockout mice) to isolate channel-specific effects.
- Conduct meta-analyses to identify trends across studies, as recommended for clinical relevance assessments .
Q. What experimental designs differentiate Sodium 5-hydroxydecanoate’s antioxidant properties from its KATP channel-blocking effects?
To decouple these mechanisms:
- Pharmacological isolation : Co-administer KATP-specific agonists (e.g., diazoxide) or antioxidants (e.g., N-acetylcysteine) to determine dominant pathways.
- Subcellular targeting : Use mitochondrial-targeted delivery systems (e.g., liposomes) to assess if antioxidant effects are localized to organelles .
- Knockout models : Employ KATP channel-deficient animals to isolate antioxidant contributions to cardioprotection .
Q. How do structural modifications (e.g., chain length, hydroxyl position) influence Sodium 5-hydroxydecanoate’s dual roles in channel blockade and mitochondrial metabolism?
SAR studies reveal:
- Carbon chain elongation (e.g., C12 analogs) enhances lipid bilayer integration but reduces solubility, affecting bioavailability.
- Hydroxyl group repositioning (e.g., 4-hydroxy vs. 5-hydroxy) alters binding affinity to acyl-CoA synthetase, impacting metabolic coupling .
- Experimental approach: Synthesize analogs with systematic structural variations and test in parallel electrophysiological and enzymatic assays .
Q. What strategies optimize Sodium 5-hydroxydecanoate dosage in translational studies, given its concentration-dependent effects on KATP channels and mitochondrial function?
- In vitro dose-response curves : Establish thresholds for channel blockade (IC50) vs. antioxidant activity (EC50).
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to balance efficacy and toxicity.
- Computational modeling : Predict optimal dosing windows using physiologically based pharmacokinetic (PBPK) models .
Methodological Considerations
Q. How can researchers validate the specificity of Sodium 5-hydroxydecanoate for KATP channels in complex biological systems?
- Orthogonal validation : Combine patch-clamp data with fluorescent reporter assays (e.g., Thallium flux) to confirm ion flow inhibition.
- Control experiments : Use known KATP blockers (e.g., glyburide) and openers (e.g., pinacidil) to benchmark effects .
- Off-target screening : Test against related channels (e.g., Kv, CaV) using high-throughput electrophysiology platforms .
Q. What statistical approaches are recommended for analyzing conflicting data on Sodium 5-hydroxydecanoate’s role in reactive oxygen species (ROS) modulation?
- Multivariate regression : Correlate ROS levels (measured via DCFDA fluorescence) with infarct size, controlling for channel activity.
- Cluster analysis : Group studies by experimental parameters (e.g., ischemia duration, model species) to identify bias sources .
Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
